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Compound of Interest

Compound Name: 4-Chloro-1-fluoro-2-iodobenzene

Cat. No.: B039392

For researchers, scientists, and drug development professionals, understanding the precise
three-dimensional structure of molecules is paramount. X-ray crystallography stands as a
definitive technique for elucidating these structures, providing invaluable data on bond lengths,
angles, and intermolecular interactions. This guide offers a comparative overview of the X-ray
crystal structures of representative iodobenzene derivatives, highlighting key structural
parameters and the experimental methodology used to obtain them.

While the X-ray crystal structure for 4-Chloro-1-fluoro-2-iodobenzene is not publicly available,
this guide utilizes readily accessible crystallographic data for structurally related and relevant
compounds: 4-lodotoluene, 4-lodophenol, and 1,4-Diiodobenzene. These molecules serve as
excellent models for understanding the influence of different substituents on the crystal packing
and molecular geometry of iodinated benzene rings, which are common motifs in
pharmacologically active compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic and geometric parameters for the selected
iodobenzene derivatives, facilitating a direct comparison of their solid-state structures.
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Parameter 4-lodotoluene 4-lodophenol 1,4-Diiodobenzene
Formula CHI CHIO CHI

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2/c Pca2 P2/c

_ _ , a=16.03A,b=454 a=695A b=21.08 a=858A b=6.27A,
Unit Cell Dimensions

A c=1123A A c=496A c=737A

=90°,=101.5°, =90° ===90° =90°, =113.8°,=90°

**\/olume (A3) ** 798.9 726.1 362.9

Z (Molecules/Unit
4 2

Cell)

C-1 Bond Length (A) ~2.10 ~2.09 ~2.08, ~2.09
O-H--:1 Hydrogen

] ) ] I---] Halogen Bonds,
Notable Interactions C-H--- interactions Bonds, |-

) ) C-H---l interactions
interactions

Note: The data presented above is compiled from representative entries in the Cambridge
Structural Database (CSD) and may show slight variations between different experimental
determinations.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of a molecular crystal structure by single-crystal X-ray diffraction is a
meticulous process that involves several key stages, from crystal preparation to data analysis
and structure refinement.[1][2]

Crystal Growth and Selection

A high-quality single crystal, typically 0.1-0.3 mm in each dimension and free of significant
defects, is required.[1] For small organic molecules like iodobenzene derivatives, crystals are
often grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a
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solution. Once suitable crystals are obtained, a well-formed specimen is selected under a
microscope.

Crystal Mounting and Data Collection

The selected crystal is mounted on a goniometer head, often using a cryo-loop and oil to
protect it and hold it in place. The mounted crystal is then placed in a diffractometer and cooled
to a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms. A
monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of
diffraction patterns are collected by a detector.[1]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the
intensities of the reflections. This data is then used to solve the crystal structure, which involves
determining the positions of the atoms within the unit cell. This is typically achieved using direct
methods or Patterson methods, which are computational algorithms that phase the diffraction
data to generate an initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data. This iterative process
adjusts the atomic coordinates, thermal parameters, and other structural variables to achieve
the best possible fit between the calculated and observed diffraction patterns. The quality of the
final structure is assessed using metrics such as the R-factor.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the crystal
structures of substituted iodobenzene derivatives.
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Caption: Workflow for the comparative crystallographic analysis of iodobenzene derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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